N1-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-N'-(1,2-oxazol-3-yl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3S/c1-17(2)9(10-4-3-7-21-10)8-14-12(18)13(19)15-11-5-6-20-16-11/h3-7,9H,8H2,1-2H3,(H,14,18)(H,15,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHCNVPPMDCXEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NC1=NOC=C1)C2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as dimethylaminoethyl thiophene and isoxazole derivatives. These intermediates are then coupled through amide bond formation under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxalamide moiety can be reduced to form corresponding amines.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LAH) or catalytic hydrogenation.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the oxalamide moiety may produce corresponding amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving its functional groups.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N1-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that recognize its functional groups. The pathways involved could be related to signal transduction, metabolic processes, or gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations
Structural Diversity: The target compound’s thiophene-isoxazole combination distinguishes it from pyridyl- or benzyl-substituted oxalamides (e.g., S336). Thiophene’s electron-rich nature may enhance π-π interactions in receptor binding compared to pyridyl groups . Dimethylamino groups (as in the target compound) are less common in flavoring oxalamides, which often feature methoxy or pyridyl substituents for umami enhancement .
Synthetic Pathways :
- While details thioamide synthesis (e.g., compounds 9–13 ), the target compound’s oxalamide backbone likely follows ynamide-mediated thioamide protocols (e.g., Wang et al., 2022) or chloroacetyl chloride coupling, as seen in .
Physicochemical Properties :
- Melting points for oxalamides vary widely:
- 260–262 °C for the trifluoromethylphenyl analog (anticancer activity) .
- 155–160 °C for thioamide-thiazolidinone derivatives () . The target compound’s melting point is unreported, but its heteroaromatic substituents likely increase rigidity compared to aliphatic analogs.
Biological and Safety Profiles: Flavoring Agents: S336 and related oxalamides exhibit high safety margins (NOEL: 100 mg/kg/day) due to rapid hepatic metabolism without amide hydrolysis . Pharmacological Analogs: The trifluoromethylphenyl derivative () shows kinase inhibition, highlighting oxalamides’ versatility in drug design . The target compound’s dimethylamino group may influence metabolic stability, as tertiary amines often undergo oxidative metabolism, unlike methoxy groups .
Research Findings and Implications
- Metabolic Stability: Oxalamides with methoxy/pyridyl groups (e.g., S336) resist amide hydrolysis, favoring ester cleavage . The target compound’s dimethylamino group may redirect metabolism toward N-demethylation, warranting further ADME studies.
- Structure-Activity Relationships (SAR) :
Biological Activity
N1-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 382.5 g/mol. The structure features a dimethylamino group, a thiophene ring, and an isoxazole moiety, which contribute to its unique biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C20H22N4O2S |
| Molecular Weight | 382.5 g/mol |
| CAS Number | 941976-04-1 |
The biological activity of this compound primarily involves its role as a neurokinin-1 receptor antagonist . This receptor is implicated in various physiological processes, including pain perception, anxiety, and nausea. By inhibiting this receptor, the compound has shown potential in alleviating symptoms associated with these conditions, particularly in preclinical models of depression and chemotherapy-induced nausea .
Neurokinin-1 Receptor Antagonism
Research indicates that this compound effectively inhibits neurokinin-1 receptor activity. In vitro studies have demonstrated that the compound can significantly reduce receptor-mediated responses in neuronal cells, suggesting its utility in treating anxiety and depressive disorders .
Anti-inflammatory Properties
In addition to its neuropharmacological effects, the compound has been evaluated for anti-inflammatory activity. A study assessing various isoxazole derivatives found that some compounds exhibited selective inhibition of cyclooxygenases (COX), which are key enzymes in the inflammatory response. While specific data for this compound were not detailed, the structural similarity to other active compounds suggests potential efficacy in this area .
Case Study 1: Depression Model
In a controlled study using rodent models of depression, administration of this compound resulted in significant reductions in depressive-like behaviors as measured by the forced swim test and tail suspension test. These findings align with the compound's mechanism as a neurokinin antagonist, indicating its potential as an antidepressant.
Case Study 2: Chemotherapy-Induced Nausea
Another study focused on the efficacy of this compound in mitigating chemotherapy-induced nausea. Results showed that treatment with this compound significantly decreased vomiting episodes in animal models subjected to chemotherapeutic agents. This supports its application as an antiemetic agent .
Conclusion and Future Directions
The biological activity of this compound reveals promising pharmacological properties, particularly as a neurokinin-1 receptor antagonist with potential applications in treating depression and nausea. Further research is warranted to explore its full therapeutic potential, optimize its pharmacokinetic profile, and assess safety in clinical settings.
As research continues to evolve around this compound, it may pave the way for novel treatments targeting neuropsychiatric disorders and inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
